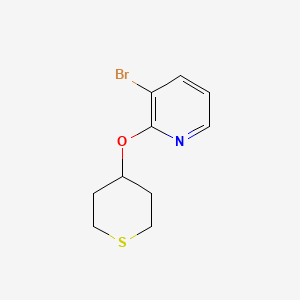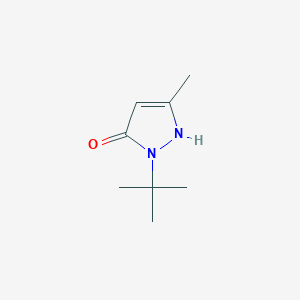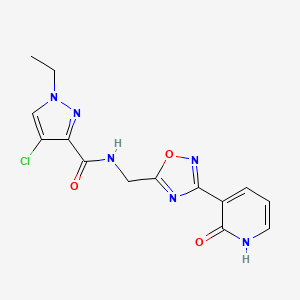
3-Bromo-2-(thian-4-yloxy)pyridine
描述
3-Bromo-2-(thian-4-yloxy)pyridine is a heterocyclic compound that contains both bromine and sulfur atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(thian-4-yloxy)pyridine typically involves the reaction of 3-bromo-2-hydroxypyridine with 4-thianol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反应分析
Types of Reactions
3-Bromo-2-(thian-4-yloxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfur atom in the thian-4-yloxy group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon with hydrogen gas.
Major Products Formed
Substitution: Formation of 2-(thian-4-yloxy)pyridine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated pyridine derivatives.
科学研究应用
3-Bromo-2-(thian-4-yloxy)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules due to its unique structure.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-Bromo-2-(thian-4-yloxy)pyridine involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, while the thian-4-yloxy group can engage in sulfur-based interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
3-Bromo-2-hydroxypyridine: Lacks the thian-4-yloxy group, making it less versatile in certain reactions.
2-(Thian-4-yloxy)pyridine:
3-Bromo-4-pyridone: Contains a different functional group, leading to distinct chemical properties and uses.
Uniqueness
3-Bromo-2-(thian-4-yloxy)pyridine is unique due to the presence of both bromine and sulfur atoms, which confer distinct reactivity and interaction profiles. This makes it a valuable compound for diverse applications in synthetic chemistry, medicinal chemistry, and materials science.
属性
IUPAC Name |
3-bromo-2-(thian-4-yloxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNOS/c11-9-2-1-5-12-10(9)13-8-3-6-14-7-4-8/h1-2,5,8H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLJULCAQMBAOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1OC2=C(C=CC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B2857127.png)
![2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetamide](/img/structure/B2857129.png)
![ethyl 4-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamido]benzoate](/img/structure/B2857130.png)
![N-[1-(6-ethoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2857131.png)

![N-cyclopentyl-2-[(1-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2857141.png)
![Tert-butyl N-ethyl-N-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]azetidin-3-yl]carbamate](/img/structure/B2857142.png)
![1-(2-(4-Chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2857143.png)

![1,6,7-trimethyl-3-(3-oxobutan-2-yl)-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2857145.png)
![N-(5-Chloro-2,4-dimethoxyphenyl)-1-[6-(3,4-dimethylphenyl)pyridazin-3-YL]piperidine-3-carboxamide](/img/structure/B2857146.png)
![2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/new.no-structure.jpg)
![7-Methyl-2-(p-tolyl)benzo[d]imidazo[2,1-b]thiazole hydrobromide](/img/structure/B2857148.png)

